N~1~-(2,5-dimethoxyphenyl)-N~2~-ethyl-N~2~-(2-naphthylsulfonyl)glycinamide
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Overview
Description
Synthesis Analysis
Synthesis involving complex molecules typically involves multi-step reactions, employing protection and deprotection strategies for functional groups, as seen in studies involving nucleotide synthesis and related compounds. For example, the use of protective groups like (2-dansylethoxy)carbonyl in oligodeoxyribonucleotide synthesis demonstrates the intricate steps involved in protecting amino functions during synthesis processes (Wagner & Pfleiderer, 1997).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the interaction and reactivity of a compound. Techniques such as X-ray crystallography provide insights into the stereochemistry and molecular conformation, as seen in the determination of complex molecules' absolute configuration (Kessler et al., 2006).
Chemical Reactions and Properties
Compounds with naphthalene sulfonamide groups participate in various chemical reactions, demonstrating unique reactivity patterns. For instance, sulfonamides and their derivatives are pivotal in ligand-coupling reactions and serve as key intermediates in synthesizing complex organic molecules (Baker et al., 1995).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and stability, are influenced by its molecular structure. Studies on similar compounds, such as ionic liquids and dendrimers, provide insights into how structural features impact physical properties (Zare et al., 2012), (Dodziuk et al., 2004).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[ethyl(naphthalen-2-ylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-4-24(15-22(25)23-20-14-18(28-2)10-12-21(20)29-3)30(26,27)19-11-9-16-7-5-6-8-17(16)13-19/h5-14H,4,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTFVCRQLYMATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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